Nonactin

Overview

Description

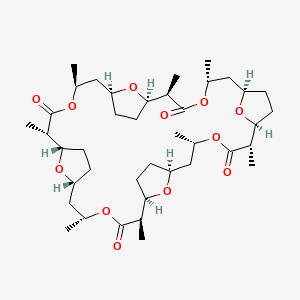

Nonactin is a macrotetrolide antibiotic produced by Streptomyces griseus and related actinomycetes. It consists of a 32-membered macrocycle formed by alternating enantiomers of nonactic acid, arranged in a (+)-(–)-(+)-(–) head-to-tail configuration . This cyclic ionophore selectively binds and transports monovalent cations (K⁺ and Na⁺) across lipid membranes, disrupting ion gradients and impairing cellular functions . This compound exhibits antibacterial, antifungal, and antitumor activity, with notable efficacy in inhibiting drug efflux in multidrug-resistant cancers .

Preparation Methods

Nonactin can be synthesized through various methods, including total synthesis and extraction from bacterial cultures. The total synthesis of this compound involves the formation of the tetrahydrofuran rings and the ester linkages. One reported method involves the use of polyketide synthase-like genes in Streptomyces griseus . Industrial production methods typically involve the cultivation of the aforementioned bacterial species, followed by extraction and purification processes .

Chemical Reactions Analysis

Nonactin undergoes several types of chemical reactions, primarily involving its ionophore properties. It forms complexes with alkali cations, exhibiting binding preferences for certain ions over others . Common reagents used in these reactions include potassium and sodium salts. The major products formed from these reactions are the ionophore-cation complexes, which are crucial for its biological activity .

Scientific Research Applications

Antimicrobial Properties

Nonactin exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is attributed to its ability to form complexes with cations, which facilitates ion transport across biological membranes. Studies have shown that this compound's antibacterial potency is enhanced by the presence of both enantiomers of nonactic acid during its biosynthesis, underscoring the importance of stereochemistry in its biological activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >10 µg/mL |

| Mycobacterium bovis | >10 µg/mL |

| Crocker sarcoma 180 (in vivo) | Effective at subtoxic concentrations |

Anticancer Activity

Research indicates that this compound possesses antitumor properties, showing effectiveness against various mammalian cell lines in vitro. It acts as an inhibitor of the P-glycoprotein-mediated efflux mechanism in multidrug-resistant cancer cells, making it a candidate for enhancing the efficacy of chemotherapeutic agents . This property is particularly relevant for overcoming drug resistance in cancer treatments.

Antiviral Applications

Recent studies have highlighted this compound's potential as an antiviral agent. It has been shown to inhibit intracellular glycosylation processes in virus-infected cells without affecting glycoprotein synthesis. This inhibition can lead to reduced viral replication and syncytium formation, suggesting that this compound may serve as a therapeutic tool against viruses such as the Newcastle disease virus and potentially HIV .

Ionophore Applications

This compound functions as a selective ionophore, particularly for ammonium ions. Its ability to transport cations across membranes makes it valuable in the development of ion-selective electrodes and nanosensors. For instance, coupling this compound with nanosensor technology allows for real-time monitoring of histamine levels in vivo, demonstrating its versatility in biosensing applications .

| Application | Description |

|---|---|

| Ion-selective electrodes | Used for detecting ammonium ions |

| Nanosensors | Monitors histamine levels in biological systems |

Research Tool for Glycoprotein Trafficking

This compound's unique mode of action makes it an important research tool for studying glycoprotein trafficking pathways. By inhibiting glycoprotein secretion without affecting their synthesis, it provides insights into cellular mechanisms involved in viral infections and other diseases . This application could pave the way for novel therapeutic strategies targeting glycoprotein-related pathologies.

Case Studies

- Anticancer Research : In vitro studies have demonstrated that this compound can enhance the effectiveness of doxorubicin in multidrug-resistant K562 cells by inhibiting P-glycoprotein-mediated drug efflux, thereby increasing intracellular drug accumulation .

- Antiviral Studies : A study involving baby hamster kidney cells showed that this compound significantly reduced syncytium formation and infectious virus production when cells were treated with this compound during viral infection, establishing its potential as an antiviral agent .

- Ionophore Development : The integration of this compound into nanosensor platforms has enabled researchers to monitor histamine levels dynamically, showcasing its utility beyond traditional applications and into real-time biological monitoring systems .

Mechanism of Action

Nonactin exerts its effects by forming complexes with alkali cations, such as potassium and sodium, and transporting them across biological and artificial membranes . This ionophore activity disrupts the ion balance within cells, leading to various biological effects. This compound specifically inhibits the processing of cytoplasmic precursor proteins destined for the mitochondria and can uncouple oxidative phosphorylation in mitochondria .

Comparison with Similar Compounds

Valinomycin

Valinomycin, a depsipeptide ionophore, shares functional similarities with nonactin but differs structurally and mechanistically:

- Ion Selectivity: Valinomycin exhibits 10,000-fold greater selectivity for K⁺ over Na⁺, whereas this compound shows only ~10-fold selectivity .

- Structural Flexibility: Valinomycin’s alternating D- and L-amino acids enable a flexible "bracelet" conformation, optimizing K⁺ binding. This compound’s rigid macrocycle relies on its alternating stereochemistry for ion coordination .

- Biological Activity: Both compounds disrupt mitochondrial membranes, but valinomycin’s higher ion selectivity makes it more potent in depolarizing membranes at lower concentrations .

Macrotetrolide Homologs (Monactin, Dinactin, Trinactin)

This compound belongs to a family of macrotetrolides with varying alkyl chain lengths, which influence their bioactivity:

Key Findings :

- Longer alkyl chains (e.g., dinactin, trinactin) enhance ion-binding stability and antibacterial potency due to improved lipid membrane partitioning .

- Dinactin’s K⁺ complex stability (log K = 5.2) correlates with its 10-fold lower MIC against S. aureus compared to this compound .

Non-Macrotetrolide Compounds

- Soyasaponin II: A triterpenoid with MIC₉₀ values of 2–4 µM against Staphylococcus aureus, comparable to this compound (MIC ~50 µM). However, its origin may stem from culture media rather than microbial biosynthesis, complicating direct comparison .

- Lysolipin I: A polyketide with sub-micromolar activity (0.01–0.9 µM) against S. aureus and fungi, outperforming this compound. Its mode of action involves DNA intercalation rather than ionophoric activity .

Computational and Mechanistic Insights

- Pair Screening Efficiency: this compound’s cyclic structure complicates computational pair screening in OSV-MP2 methods, resulting in slower gradient calculations compared to linear peptides like (Gly)₁₄ .

- Ion Transport Mechanism: this compound enhances bilayer conductance 10⁸-fold in lipid membranes. Aβ oligomers amplify this effect, doubling conductance at 0.1 µM concentrations .

Biological Activity

Nonactin is a macrocyclic compound produced by various species of Streptomyces, primarily recognized for its ionophoric properties and significant biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in medical and biotechnological fields.

Overview of this compound

This compound is a member of the macrotetrolide class of antibiotics, characterized by its unique structure featuring four asymmetric centers. Its molecular formula is and it exists as a diastereoisomeric mixture, which is crucial for its biological efficacy .

Potency Against Gram-Positive Bacteria

This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. It has been shown to be effective against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. In comparative studies, this compound exhibited minimal inhibitory concentrations (MIC) that confirmed its potency:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.03 - 0.5 | Staphylococcus aureus, Enterococcus faecalis |

| All-(+)-nonactin | >1000 | No significant activity |

| All-(−)-nonactin | >1000 | No significant activity |

The above table illustrates that both all-(+)-nonactin and all-(−)-nonactin show no significant activity against these pathogens at concentrations up to their solubility limits .

Lack of Activity Against Gram-Negative Bacteria and Fungi

This compound has been found to be ineffective against Gram-negative bacteria and certain fungi such as Candida glabrata. The solubility limitations hinder the determination of true MIC values for these organisms, but it is reasonable to classify this compound as inactive against them when MIC values exceed 1 mM .

The antibacterial mechanism of this compound involves its ability to form complexes with cations, which facilitates the transport of ions across cellular membranes. This ionophoric action disrupts the ionic balance within bacterial cells, leading to cell death. Studies have indicated that the biosynthesis of this compound involves both (+)- and (−)-nonactic acid enantiomers, highlighting the importance of stereochemistry in its biological activity .

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A study conducted on various strains of Staphylococcus aureus demonstrated that this compound effectively reduced bacterial counts in vitro. The research highlighted the potential for this compound to be developed into a therapeutic agent for treating resistant bacterial infections .

- Research on Ionophoric Properties : Further investigations into the ionophoric properties of this compound revealed its utility in developing nanosensors for detecting histamine levels in vivo. This application exploits this compound's ability to selectively bind ions, paving the way for innovative diagnostic tools in clinical settings .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Anticancer Research : Preliminary studies indicate that derivatives of nonactic acid possess cytotoxic effects against various cancer cell lines. This opens up possibilities for developing new anticancer therapies based on the structure-activity relationship derived from this compound .

- Biotechnological Applications : The ionophoric nature of this compound can be harnessed in biotechnological applications such as drug delivery systems and biosensors, potentially improving therapeutic outcomes in complex diseases.

Q & A

Basic Research Questions

Q. What methodologies are optimal for elucidating Nonactin’s biosynthesis pathway in Streptomyces griseus?

this compound biosynthesis involves gene cluster analysis (e.g., nonS for furan ring formation) and isotopic labeling with acetate, propionate, and succinate precursors to track pathway branching into (+)- and (−)-nonactic acid synthesis. Enzymatic assays (e.g., esterification steps) and precursor-directed biosynthesis experiments help validate intermediate formation .

Q. How can researchers assess this compound’s ion selectivity for ammonium versus alkali metals experimentally?

Use ion-selective electrode (ISE) assays with this compound-embedded membranes to measure binding constants (log K) for NH₄⁺, K⁺, and Na⁺. Competitive binding studies in lipid bilayers, monitored via fluorescence or conductivity, quantify selectivity ratios. Structural analysis (e.g., X-ray crystallography) reveals coordination geometries, such as the cubic arrangement of oxygen atoms around K⁺ .

Q. What techniques are recommended for resolving this compound’s stereochemical configuration and macrocyclic structure?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity) confirm the alternating (+)-(–)-(+)-(–) stereochemistry. Liquid chromatography-mass spectrometry (LC-MS) provides purity assessment and homolog differentiation .

Q. How do researchers distinguish this compound’s antibacterial activity from its antitumor effects in experimental models?

In vitro antibacterial assays (e.g., MIC against Staphylococcus aureus) compare potency to homologs like dinactin. For antitumor activity, measure efflux inhibition in multidrug-resistant cancer cells (e.g., K562 erythroleukemia) using cytotoxicity assays and intracellular drug accumulation studies .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing this compound analogs via precursor-directed biosynthesis?

Nonactic acid derivatives (e.g., furan-based compound 11) may inhibit assembly (IC₅₀ ~100 μM) without affecting precursor production. Strategies include isotopic tracing of labeled precursors in S. griseus fermentations and screening for mutant strains with relaxed substrate specificity .

Q. How to design experiments quantifying this compound-mediated ion transport across lipid membranes?

Use planar lipid bilayer electrophysiology to measure conductance changes with varying ion gradients. Couple with stopped-flow spectroscopy to monitor ion flux rates. Validate using synthetic vesicles loaded with pH-sensitive dyes to track NH₄⁺/H⁺ antiport .

Q. What approaches resolve contradictions in stereochemical data during this compound biosynthesis?

Comparative analysis of gene duplication events in non clusters identifies divergent enzymatic pathways. Chiral HPLC separates enantiomers of biosynthetic intermediates, while CRISPR-Cas9 knockout studies validate stereochemical determinants .

Q. How can researchers analyze this compound’s selective inhibition of mitochondrial protein processing?

Employ pulse-chase assays with radiolabeled mitochondrial precursors (e.g., cytochrome oxidase subunits) in cell cultures. Confocal microscopy tracks precursor localization, while Western blotting detects unprocessed forms in this compound-treated versus control groups .

Q. What computational models predict this compound’s ion-binding thermodynamics and kinetics?

Molecular dynamics (MD) simulations model ligand flexibility and ion coordination. Density functional theory (DFT) calculates binding energies for NH₄⁺ vs. K⁺. Compare with experimental stability constants from isothermal titration calorimetry (ITC) .

Q. How to validate conflicting data on this compound’s hydrophobicity and membrane permeability?

Use octanol-water partition coefficients (log P) and parallel artificial membrane permeability assays (PAMPA). Correlate with in vivo efficacy in tumor xenograft models, adjusting formulations with solubilizing agents (e.g., cyclodextrins) .

Q. Methodological Notes

- Data Reproducibility : Include detailed fermentation conditions (media, pH, temperature) and LC-MS parameters for this compound quantification .

- Statistical Validation : Use ANOVA for comparing ion-binding constants across homologs and Student’s t-test for cytotoxicity data .

- Ethical Compliance : Follow NIH guidelines for preclinical studies, particularly in animal models for antitumor testing .

Properties

IUPAC Name |

2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIXHJPMNBXMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863951 | |

| Record name | 2,5,11,14,20,23,29,32-Octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-84-7 | |

| Record name | Nonactin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.